molecular formula C23H35N3O2 B5359757 1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-ol

1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-ol

Cat. No. B5359757
M. Wt: 385.5 g/mol
InChI Key: YBBCNCOREDLQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. It has been a topic of interest for researchers due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-ol is not fully understood. However, it is believed to act by binding to specific receptors in the brain and modulating the activity of neurotransmitters such as dopamine and serotonin. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, it has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-ol is its potential as a dopamine D2 receptor antagonist, which makes it a potential candidate for the treatment of schizophrenia. It has also been shown to have a wide range of pharmacological activities, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-ol. One direction is to investigate its potential as a dopamine D2 receptor antagonist for the treatment of schizophrenia. Another direction is to investigate its potential as an analgesic and anti-inflammatory agent for the treatment of pain and inflammation. In addition, further studies are needed to understand its mechanism of action and to improve its solubility in water.

Synthesis Methods

The synthesis of 1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-ol involves the reaction of piperidin-4-ol with benzylpiperidine-3-carboxylic acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is obtained in good yield and high purity.

Scientific Research Applications

1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-ol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities such as analgesic, anti-inflammatory, and anticonvulsant effects. It has also been investigated for its potential as a dopamine D2 receptor antagonist, which makes it a potential candidate for the treatment of schizophrenia.

properties

IUPAC Name

[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]-(4-hydroxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O2/c27-22-10-15-25(16-11-22)23(28)20-7-4-12-26(18-20)21-8-13-24(14-9-21)17-19-5-2-1-3-6-19/h1-3,5-6,20-22,27H,4,7-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBCNCOREDLQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)C(=O)N4CCC(CC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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